1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea
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Overview
Description
Benzofuran compounds have been studied, characterized, and screened for possible biological activities . They have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
Synthesis Analysis
Research on natural products containing benzofuran has remarkably increased during the past few decades . The total synthesis of natural products containing benzofuran rings has been a focus of many researchers .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
There are several methods for constructing benzofuran rings. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications
Antimicrobial Applications
Benzofuran derivatives, including structures similar to 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea, have shown promising applications as antimicrobial agents. They are found in natural products and synthetic compounds with a broad range of biological activities. Benzofuran and its derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer and psoriasis due to their antimicrobial properties. These compounds have emerged as a pharmacophore of choice for designing new antimicrobial agents active against clinically approved targets, highlighting their potential in addressing antibiotic resistance, a major global health problem (Hiremathad et al., 2015).
Drug Discovery and Development
Benzofuran derivatives are also significant in the field of drug discovery and development due to their extensive range of pharmacological applications. The unique structural features of benzofuran make it a privileged structure in drug discovery. Its derivatives have been identified as having potent anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This versatility makes benzofuran and its derivatives, including the specific compound , critical in the synthesis of new pharmacological agents (Dawood, 2019).
Enzymatic and Biological Activity Modulation
Studies on urea derivatives, including those related to benzofuran, have shown that these compounds play a significant role in modulating the activity of various enzymes and biological pathways. Urea derivatives are integral in designing drugs for targeting specific enzymatic pathways and receptors, offering insights into their mechanism of action and potential therapeutic applications. This includes the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, providing a foundation for developing more effective and targeted therapies (Jagtap et al., 2017).
Mechanism of Action
Future Directions
The future directions of research on benzofuran compounds could include further exploration of their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOGEAMWNGEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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